3-Fluoro-4-n-propoxybenzoyl chloride
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Overview
Description
3-Fluoro-4-n-propoxybenzoyl chloride is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a propoxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-n-propoxybenzoyl chloride typically involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with n-propyl alcohol in the presence of a base, such as pyridine, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-n-propoxybenzoyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include amides, esters, and thioesters derived from the substitution of the chloride group.
Scientific Research Applications
3-Fluoro-4-n-propoxybenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-n-propoxybenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications to study and manipulate molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoyl chloride: Lacks the propoxy group, making it less versatile in certain synthetic applications.
4-Fluorobenzoyl chloride: Substituted at a different position, leading to different reactivity and applications.
3-Chloro-4-n-propoxybenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
Uniqueness
3-Fluoro-4-n-propoxybenzoyl chloride is unique due to the combination of the fluorine and propoxy substituents, which confer specific reactivity and properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the propoxy group provides additional sites for chemical modification .
Properties
IUPAC Name |
3-fluoro-4-propoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-7(10(11)13)6-8(9)12/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGGHDYQQVTUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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